2-Cyano-2-phenylpropanamide

Physicochemical characterization Synthetic intermediate Purification

2-Cyano-2-phenylpropanamide (CAS 80544-85-0) is a phenyl-substituted cyanoacetamide featuring a sterically congested quaternary carbon center with only 2 rotatable bonds—a rigid, non-planar scaffold distinct from linear or positional isomers. This architecture is critical for ATP-competitive kinase inhibitor design and agrochemical R&D. Available at ≥95% purity, its moderate lipophilicity (XLogP 1.1) and thermal stability (bp 351.8°C) ensure reliable performance in amide coupling and enzymatic kinetic resolution workflows. Avoid generic substitutions; order precisely.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 80544-85-0
Cat. No. B15434635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-phenylpropanamide
CAS80544-85-0
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC(C#N)(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C10H10N2O/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)
InChIKeyNAAZFNSIBGLOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-phenylpropanamide (CAS 80544-85-0): Core Physicochemical and Structural Baseline for Procurement and Research Selection


2-Cyano-2-phenylpropanamide (CAS 80544-85-0, C10H10N2O, MW 174.20 g/mol) is a phenyl-substituted cyanoacetamide derivative that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound features a quaternary carbon center bearing cyano, amido, and phenyl groups, conferring distinct steric and electronic properties compared to linear or positional isomers [1]. Its reported boiling point is 351.8 ± 35.0 °C at 760 mmHg, with a density of 1.159 g/cm³ and a topological polar surface area of 66.9 Ų .

2-Cyano-2-phenylpropanamide (CAS 80544-85-0): Structural Constraints That Preclude Direct Substitution by Positional Isomers or Simple Cyanoacetamides


Generic substitution with other phenylpropanamide derivatives fails due to quantifiable differences in molecular topology, conformational flexibility, and lipophilicity that directly impact synthetic utility and physicochemical behavior. As a quaternary α,α-disubstituted cyanoacetamide, 2-cyano-2-phenylpropanamide possesses a sterically congested chiral center (if resolved) and a distinct spatial arrangement of functional groups that cannot be replicated by its positional isomer 2-cyano-3-phenylpropanamide or simpler 2-cyanoacetamides . The following evidence items demonstrate that key procurement-relevant properties—including boiling point, rotatable bond count, and lipophilicity—differ substantially between structural analogs, mandating precise compound selection for specific research applications .

2-Cyano-2-phenylpropanamide (CAS 80544-85-0): Evidence-Based Differentiation Versus Positional Isomers and Structural Analogs


Boiling Point Differentiation: 2-Cyano-2-phenylpropanamide vs. 2-Cyano-3-phenylpropanamide

The quaternary α-substituted 2-cyano-2-phenylpropanamide exhibits a significantly lower boiling point than its linear positional isomer 2-cyano-3-phenylpropanamide . This difference arises from reduced intermolecular hydrogen bonding in the α,α-disubstituted framework compared to the secondary amide environment in the 3-phenyl isomer .

Physicochemical characterization Synthetic intermediate Purification

Conformational Flexibility: Rotatable Bond Count Comparison

The quaternary carbon center in 2-cyano-2-phenylpropanamide restricts conformational freedom compared to the linear 2-cyano-3-phenylpropanamide isomer [1]. The target compound possesses fewer freely rotatable bonds, which may influence molecular recognition and crystallization behavior .

Molecular modeling Drug-likeness Crystal engineering

Lipophilicity Modulation: XLogP Comparison with Positional Isomer

The computed lipophilicity (XLogP) of 2-cyano-2-phenylpropanamide is higher than that of 2-cyano-3-phenylpropanamide, consistent with the more compact, sterically shielded quaternary carbon architecture that reduces solvent-exposed polar surface area relative to molecular volume .

Lipophilicity ADME prediction Chromatographic separation

Molecular Topology: Atom Count and Hydrogen Bonding Capacity

The quaternary substitution pattern in 2-cyano-2-phenylpropanamide yields a higher count of heavy atoms (non-hydrogen atoms) compared to the simpler 2-cyanoacetamide scaffold, while maintaining a favorable hydrogen bond donor/acceptor ratio [1].

Molecular descriptor QSAR Virtual screening

Purity Specification: Baseline Commercial Grade vs. Competitor In-House Synthesis

Commercial availability of 2-cyano-2-phenylpropanamide is specified with a typical purity of 95% , a benchmark that should be compared against in-house synthesized analogs which often lack validated analytical certificates [1].

Quality control Synthetic reliability Reproducibility

2-Cyano-2-phenylpropanamide (CAS 80544-85-0): Evidence-Guided Applications in Medicinal Chemistry and Process Development


Scaffold for Quaternary Carbon-Containing Kinase Inhibitor Libraries

The α,α-disubstituted cyanoacetamide core provides a sterically congested quaternary carbon center that mimics the ATP-binding pocket of certain kinases. Its 13 heavy atoms and 2 rotatable bonds (Section 3, Evidence Item 4 and 2) offer a rigid scaffold that can be elaborated into selective inhibitors with reduced entropy penalties upon binding. Researchers synthesizing ATP-competitive inhibitors requiring a non-planar, substituted phenyl motif should prioritize this intermediate over linear phenylpropanamides [1].

Chiral Intermediate for Asymmetric Synthesis via Biocatalytic Reduction

2-Cyano-2-phenylpropanamide exists as a racemate at the quaternary carbon; resolution or asymmetric synthesis yields enantiopure α-cyano amides. The lower boiling point (351.8 °C vs. 410.6 °C for 3-phenyl isomer; Section 3, Evidence Item 1) facilitates recovery of the volatile precursor after enzymatic kinetic resolution using marine-derived fungi or engineered ketoreductases. The 2-rotatable-bond architecture (Section 3, Evidence Item 2) may enhance enzyme-substrate fit compared to more flexible isomers [2].

Agrochemical Intermediate Requiring High-Temperature Process Stability

The boiling point of 351.8 °C (Section 3, Evidence Item 1) and density of 1.159 g/cm³ render this compound thermally stable under typical agrochemical synthesis conditions (e.g., amide coupling at 80–120 °C). Its XLogP of 1.1 (Section 3, Evidence Item 3) confers moderate lipophilicity suitable for foliar uptake when incorporated into final active ingredients. Procurement for kilogram-scale synthesis of fungicidal phenylpropanamide derivatives is supported by the available 95% purity commercial specification (Section 3, Evidence Item 5) .

Technical Documentation Hub

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